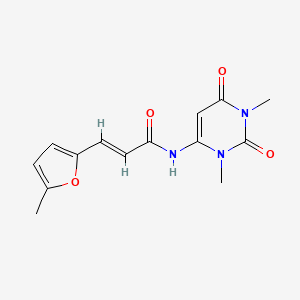![molecular formula C13H11N5O2 B5849094 N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its unique structure, which makes it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. The compound has also been found to have neuroprotective effects, improve insulin sensitivity, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potency and specificity. The compound has been shown to have strong activity against cancer cells, viruses, and bacteria, making it a valuable tool for studying these diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One area of interest is in the development of new drugs based on this compound. Researchers are currently exploring ways to modify the structure of the compound to improve its pharmacological properties and reduce its toxicity. Another area of interest is in the study of the compound's mechanism of action, which may lead to the discovery of new targets for drug development. Finally, researchers are also exploring the use of N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a variety of methods. One commonly used method involves the reaction of 2-amino-5-methylphenol with ethyl 2-cyanoacetate in the presence of sodium methoxide. The resulting product is then treated with hydrazine hydrate to form the desired compound. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, particularly in the development of new drugs. The compound has been shown to have potent anticancer, antiviral, and antibacterial activities. It has also been found to be effective in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-3-4-10(19)9(7-8)15-12(20)11-16-13-14-5-2-6-18(13)17-11/h2-7,19H,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNRZEKIGDVEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5849020.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5849035.png)
![N-[4-(aminosulfonyl)phenyl]-4-isopropylbenzamide](/img/structure/B5849041.png)
![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)

![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)
![5-[(methylamino)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5849067.png)



